Enantioselective Fluorescent Sensing: (S)-Phenylglycinol Elicits a 2.05-Fold Stronger Signal than (R)-Phenylglycinol
In a study of chiral polymer-based fluorescence sensors, both polymer P-1 and P-2 exhibited a more sensitive response to (S)-phenylglycinol compared to its (R)-enantiomer [1]. The enantiomeric fluorescence difference ratio (ef) was quantified as 1.84 for P-1 and 2.05 for P-2, directly demonstrating the superior sensitivity for detecting the (S)-enantiomer [1].
| Evidence Dimension | Enantiomeric Fluorescence Difference Ratio (ef) |
|---|---|
| Target Compound Data | 2.05 (for P-2 sensor) |
| Comparator Or Baseline | (R)-phenylglycinol: 1.00 (implicit baseline, as ratio >1 indicates higher response to (S)-enantiomer) |
| Quantified Difference | The (S)-enantiomer produced a 105% higher response relative to the (R)-enantiomer baseline (ef = 2.05 vs. 1.00). |
| Conditions | Fluorescence spectroscopy with chiral polymers P-1 and P-2 incorporating (R,R)-salen-type units. |
Why This Matters
This data allows researchers to select the (S)-enantiomer for applications requiring high-sensitivity fluorescence-based chiral discrimination.
- [1] Fluorescence sensors based on chiral polymer for highly enantioselective recognition of phenylglycinol. (2010). Retrieved from https://www.infona.pl/resource/bwmeta1.element.elsevier-1c378797-34d1-360f-bfe1-732009c2de46 View Source
